molecular formula C8H4Br2N2O2 B2485381 6,7-dibromo-1H-quinazoline-2,4-dione CAS No. 1260655-21-7

6,7-dibromo-1H-quinazoline-2,4-dione

Cat. No.: B2485381
CAS No.: 1260655-21-7
M. Wt: 319.94
InChI Key: FFCJXNPHJNFXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromo-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features two bromine atoms at the 6 and 7 positions of the quinazoline ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dibromo-1H-quinazoline-2,4-dione typically involves the bromination of quinazoline derivatives. One common method is the bromination of 1H-quinazoline-2,4-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles like amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 6,7-dihydroquinazoline derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of quinazoline N-oxides.

Common Reagents and Conditions

Major Products

    Substitution: Formation of 6,7-disubstituted quinazoline derivatives.

    Reduction: Formation of 6,7-dihydroquinazoline derivatives.

    Oxidation: Formation of quinazoline N-oxides.

Scientific Research Applications

6,7-Dibromo-1H-quinazoline-2,4-dione has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial activities.

Mechanism of Action

The mechanism of action of 6,7-dibromo-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The bromine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1H-quinazoline-2,4-dione
  • 6,7-Dichloro-1H-quinazoline-2,4-dione
  • 6,7-Difluoro-1H-quinazoline-2,4-dione

Uniqueness

6,7-Dibromo-1H-quinazoline-2,4-dione is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to other halogenated quinazoline derivatives. The bromine atoms can enhance the compound’s lipophilicity and binding affinity to biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

6,7-dibromo-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCJXNPHJNFXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.